Ramipril diketopiperazine acid (DKP) is a degradation product of ramipril, formed through a cyclization reaction. It is typically found as an impurity in ramipril drug formulations. [] Ramipril itself is a prodrug that is metabolized in the liver to its active metabolite, ramiprilat. [] While ramipril and ramiprilat are primarily known for their therapeutic benefits in treating hypertension and heart failure, DKP does not possess these therapeutic properties. [] Instead, DKP is primarily recognized for its potential toxicological implications. []
Ramipril Diketopiperazine Acid is a degradation product of Ramipril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension, heart failure, and nephropathy. Ramipril itself is a prodrug that is converted into its active form, Ramiprilat, in the body. The diketopiperazine form arises from specific degradation pathways during storage or under stress conditions, such as heat or acidic environments.
Ramipril was first introduced in the late 1990s and has since become a staple in cardiovascular therapy. The diketopiperazine derivative is classified as a cyclic dipeptide, characterized by its unique ring structure formed from two amino acids. The presence of diketopiperazine in pharmaceutical formulations raises concerns regarding the stability and efficacy of Ramipril products.
The synthesis of Ramipril Diketopiperazine Acid can occur through various degradation pathways. Notably, Ramipril undergoes hydrolysis to form Ramipril diacid and cyclization to produce Ramipril diketopiperazine.
In laboratory settings, selective oxidation methods have been employed to facilitate the conversion of Ramipril to its diketopiperazine form, often involving reagents like benzyl peroxide .
Ramipril Diketopiperazine Acid features a cyclic structure typical of diketopiperazines, which consists of two amino acids linked by peptide bonds forming a five-membered ring. The molecular formula can be derived from the structure of Ramipril, with modifications reflecting the loss of certain functional groups during degradation.
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance are typically used to elucidate the structure and confirm the presence of specific functional groups characteristic of diketopiperazines .
The primary reactions involving Ramipril Diketopiperazine Acid include:
These reactions are critical for understanding how to stabilize formulations containing Ramipril.
The degradation pathways significantly affect these properties, making it essential to control formulation conditions to maintain efficacy .
Ramipril Diketopiperazine Acid serves primarily as a marker for stability testing in pharmaceutical formulations containing Ramipril. Understanding its formation helps in developing better storage conditions and formulation strategies that minimize degradation products while maximizing therapeutic efficacy.
Ramipril Diketopiperazine Acid (RDPA), alternatively termed Ramipril Diketopiperazine or Ramipril EP Impurity D, is a significant chemical entity with the systematic IUPAC name (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid. This complex nomenclature reflects its intricate stereochemistry and structural features, which include a bicyclic diketopiperazine core formed through intramolecular cyclization of the parent drug ramipril [6] [8]. The compound possesses a molecular formula of C₂₁H₂₆N₂O₄ and a molecular weight of 370.44 g/mol, with the CAS Registry Number 108736-10-3 serving as its unique chemical identifier [6] [8].
The stereochemical configuration of RDPA is defined by specific chiral centers maintained during its formation from ramipril. Its isomeric SMILES notation (C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1C@@HC(=O)O) precisely encodes the spatial arrangement of atoms critical to its chemical behavior [6]. Structural analysis reveals that RDPA features a fused diketopiperazine ring system incorporating a cyclopentane moiety, with the phenylbutanoic acid side chain retained from the original ramipril structure. This configuration contributes to its relatively high calculated partition coefficient (XLogP3 value of 2.7), indicating moderate lipophilicity that influences its analytical detection and separation characteristics [6] [8]. The compound's structural complexity is further evidenced by its hydrogen bonding capacity, with 4 hydrogen bond acceptors and 1 hydrogen bond donor present in the molecule [6].
Table 1: Fundamental Chemical Identifiers for Ramipril Diketopiperazine Acid
Property | Value | Reference Standard |
---|---|---|
IUPAC Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid | [8] |
Molecular Formula | C₂₁H₂₆N₂O₄ | [6] |
Molecular Weight | 370.44 g/mol | [8] |
CAS Registry Number | 108736-10-3 | [6] |
Canonical SMILES | CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | [6] |
Chiral Centers | 5 | [9] |
Certified Reference Material | PHR8633 (Sigma-Aldrich) | [9] |
RDPA emerges as a principal degradation impurity in ramipril formulations through an intramolecular cyclization mechanism that predominates under low-moisture conditions. This reaction pathway involves nucleophilic attack by the secondary amine group of ramipril on the adjacent carbonyl carbon of the ethyl ester moiety, resulting in ethanol elimination and formation of the characteristic diketopiperazine ring structure [1] [3]. This degradation route exhibits first-order kinetics with a degradation rate constant of k = 1.396 ± 0.133 × 10⁻⁵ s⁻¹ at 100°C (373 K), demonstrating its temperature-dependent nature [1]. The reaction thermodynamics reveal an endothermic process with activation energy of 174.12 ± 46.2 kJ/mol and positive entropy (ΔS > 0), indicating a bimolecular favored reaction [1].
Environmental factors significantly influence RDPA formation kinetics, with temperature and humidity serving as primary accelerants. Studies demonstrate that degradation rates increase dramatically with rising temperatures, while low relative humidity conditions favor cyclization over hydrolysis [3] [5]. Under humid conditions, ramipril primarily undergoes ester hydrolysis to form ramiprilat (Impurity E), whereas dry air environments promote RDPA formation [3] [6]. Pharmaceutical processing variables, including mechanical stress during tableting and dry granulation methods, further exacerbate RDPA formation. Research indicates that tablet compression forces can increase RDPA levels by up to 2.3-fold compared to pre-compression blends, highlighting the sensitivity of ramipril to physical processing [3].
Table 2: Degradation Pathways and Kinetic Parameters for RDPA Formation
Degradation Factor | Effect on RDPA Formation | Key Parameters |
---|---|---|
Temperature | Exponential increase with temperature | Eₐ = 174.12 ± 46.2 kJ/mol; k(100°C) = 1.396 × 10⁻⁵ s⁻¹ [1] |
Humidity | Maximum formation at RH < 20% | Cyclization favored below 0.2% moisture content [3] |
pH Influence | Minimal direct effect | Formation occurs across pH 2-8 range [5] |
Mechanical Stress | Significant increase during tableting | 2.3-fold increase post-compression [3] |
Oxygen Exposure | Moderate acceleration | Formation increased 1.8x under oxygen-rich atmosphere [1] |
Competing Pathways | Hydrolysis vs. Cyclization | Cyclization predominates in dry conditions; hydrolysis in humid [6] |
The formation of RDPA presents substantial challenges to ramipril product quality due to its potential genotoxic properties and tendency to accumulate during storage. Research indicates that RDPA exhibits concentration-dependent cytotoxicity and aneugenic effects, with a three-fold increase in micronuclei formation observed at high concentrations (0.22 mg/mL) in in vitro assays [1]. While these effects demonstrate threshold-limited behavior at physiological concentrations, the compound's potential to form mutagenic N-nitroso metabolites in acidic gastric environments necessitates strict control limits [1]. Consequently, regulatory guidelines mandate rigorous monitoring of RDPA levels throughout ramipril product shelf life, with typical acceptance thresholds set at ≤0.2% for individual unknown impurities [4] [9].
Analytical control strategies employ validated stability-indicating HPLC methods specifically designed to resolve RDPA from structurally related compounds. Optimal separation is achieved using C18 reversed-phase columns with mobile phases combining acetonitrile and acidified buffers (typically phosphate or perchlorate buffers at pH 2.0-3.0) under gradient elution conditions [3] [4]. Detection is performed in the 210-213 nm UV range, where RDPA exhibits significant absorption [3] [5]. For precise quantification, certified reference materials (CRMs) such as United States Pharmacopeia (USP) Ramipril Related Compound D and European Pharmacopoeia (EP) Ramipril Impurity D are commercially available, enabling accurate method validation and calibration [9] .
Formulation strategies to suppress RDPA formation focus on moisture control and excipient selection. Studies demonstrate that incorporating alkaline stabilizers (calcium carbonate, sodium bicarbonate) maintains micro-environmental pH between 5.0-6.0, significantly reducing cyclization rates [5] [7]. Physical barrier approaches utilizing hydrophobic excipients (methylcellulose, hydroxypropyl methylcellulose) create protective matrices that reduce ramipril's exposure to atmospheric oxygen and moisture fluctuations [3]. Packaging innovations, particularly aluminum blister packs with desiccants, provide superior protection compared to bottles, reducing RDPA formation by 47-63% during accelerated stability testing [3] [7].
Table 3: Pharmaceutical Control Strategies for RDPA Mitigation
Control Approach | Mechanism of Action | Effectiveness | Implementation |
---|---|---|---|
Alkaline Excipients | pH modulation to stabilize ester group | 70-80% reduction in RDPA formation | Calcium carbonate (10-20 mg/tablet); Sodium bicarbonate (2-5 mg/tablet) [7] |
Hydrophobic Carriers | Physical barrier against moisture | 40-60% reduction in cyclization | Hydroxypropyl methylcellulose (HPMC) matrix systems [3] |
Modified Packaging | Reduced environmental exposure | 47-63% lower degradation vs. bottles | Aluminum blisters with desiccants; Cold-form foil systems [3] |
Lyophilization | Low-moisture processing | Prevents cyclization during manufacturing | Freeze-dried ramipril for reconstitution [5] |
Nanoemulsion Systems | Lipophilic microenvironment protection | 3.2x stability improvement vs. aqueous | Oil-in-water nanoemulsions at pH 5.0 [5] |
Process Optimization | Reduced mechanical/thermal stress | Limits degradation during manufacturing | Direct compression > wet granulation; Low-temperature drying [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7